molecular formula C17H12FN3 B14207917 1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl- CAS No. 824968-55-0

1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-

Cat. No.: B14207917
CAS No.: 824968-55-0
M. Wt: 277.29 g/mol
InChI Key: SVXSLJSUDVAURR-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to an isoquinoline ring, with additional substituents such as a fluoro group at the 9th position, a methyl group at the 3rd position, and a phenyl group at the 5th position.

Preparation Methods

The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl- can be achieved through various synthetic routes. One common method involves the condensation of 3-aryl (heteryl)-2,4-diacetyl-5-hydroxy-5-methylcyclohexanones with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one . This reaction typically requires specific reaction conditions, such as the use of a suitable solvent and controlled temperature.

Industrial production methods for this compound may involve multicomponent reactions, where a mixture of aromatic amine, aromatic aldehyde, and pyrazolone is heated in a solvent like ethylene glycol . This approach allows for the efficient synthesis of the desired product with good yields.

Chemical Reactions Analysis

1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where substituents on the aromatic rings can be replaced with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl- lies in its specific substituents and the resulting biological activities, which may differ from those of similar compounds.

Properties

CAS No.

824968-55-0

Molecular Formula

C17H12FN3

Molecular Weight

277.29 g/mol

IUPAC Name

9-fluoro-3-methyl-5-phenyl-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C17H12FN3/c1-10-15-17(21-20-10)14-12(8-5-9-13(14)18)16(19-15)11-6-3-2-4-7-11/h2-9H,1H3,(H,20,21)

InChI Key

SVXSLJSUDVAURR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=C(C=CC=C3F)C(=N2)C4=CC=CC=C4

Origin of Product

United States

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